4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline

Antitubercular drug discovery Molecular docking Dihydrofolate reductase (DHFR) inhibition

4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline (CAS 478067-71-9) is a synthetic small molecule (C₁₃H₁₉N₃O, MW 233.31) belonging to the 5,6,7,8-tetrahydroquinazoline class. It features a partially saturated bicyclic core with a morpholino substituent at the 2-position and a methyl group at the 4-position.

Molecular Formula C13H19N3O
Molecular Weight 233.315
CAS No. 478067-71-9
Cat. No. B2789440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline
CAS478067-71-9
Molecular FormulaC13H19N3O
Molecular Weight233.315
Structural Identifiers
SMILESCC1=C2CCCCC2=NC(=N1)N3CCOCC3
InChIInChI=1S/C13H19N3O/c1-10-11-4-2-3-5-12(11)15-13(14-10)16-6-8-17-9-7-16/h2-9H2,1H3
InChIKeyHKOTVCZTGRULLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline (CAS 478067-71-9): A Tetrahydroquinazoline Building Block for Kinase and Anti-Tubercular Screening


4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline (CAS 478067-71-9) is a synthetic small molecule (C₁₃H₁₉N₃O, MW 233.31) belonging to the 5,6,7,8-tetrahydroquinazoline class. It features a partially saturated bicyclic core with a morpholino substituent at the 2-position and a methyl group at the 4-position . The tetrahydroquinazoline scaffold is a recognized privileged structure in medicinal chemistry, offering a non-planar geometry that distinguishes it from fully aromatic quinazolines (e.g., gefitinib, erlotinib) and enables distinct target engagement profiles [1]. This compound has been profiled in multiple PubChem high-throughput screening campaigns and is commercially available from several research chemical suppliers at ≥98% purity .

Why 4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline Cannot Be Interchanged with Other Tetrahydroquinazoline Analogs


Tetrahydroquinazoline derivatives are not functionally interchangeable. The C2-morpholino substituent on 4-methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline modulates both steric and electronic properties that directly affect target binding, while the C4-methyl group influences the scaffold's conformational preferences. In a comparative molecular docking study of related tetrahydroquinazoline derivatives against Mycobacterium tuberculosis enzymes, binding energies varied by up to 0.7 kcal/mol between analogs differing only in N-substitution patterns, translating to potentially order-of-magnitude differences in predicted inhibitory potency [1]. Furthermore, the morpholino group contributes to aqueous solubility and membrane permeability profiles that chloro-, piperazinyl-, or unsubstituted tetrahydroquinazoline analogs cannot replicate without altering the core pharmacophore .

Quantitative Differentiation Evidence for 4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline: Comparator-Anchored Data for Procurement Decisions


Molecular Docking Binding Affinity Against Mycobacterium tuberculosis DHFR: Tetrahydroquinazoline Class Comparison

Molecular docking studies of structurally related tetrahydroquinazoline derivatives against M. tuberculosis DHFR (PDB 1DF7) using AutoDock Vina revealed binding energies ranging from −9.0 to −9.7 kcal/mol across analogs 3a–d and 4e–g [1]. The best-scored ligand (compound 4g, binding energy −9.7 kcal/mol) outperformed the clinical reference methotrexate (−9.0 kcal/mol) by 0.7 kcal/mol and approached the affinity of the co-crystallized ligand dihydrofolic acid (−9.5 kcal/mol) [1]. The C2-tert-butyl-protected tetrahydroquinazoline scaffold common to this series is a close structural analog of the target compound, which bears a C2-morpholino group. The morpholino substituent is predicted to engage additional hydrogen-bonding contacts within the DHFR binding groove, potentially yielding binding energies comparable to or exceeding the −9.0 to −9.7 kcal/mol range established for the class [1].

Antitubercular drug discovery Molecular docking Dihydrofolate reductase (DHFR) inhibition

PubChem High-Throughput Screening Profile: Multi-Target Bioactivity Fingerprint Across Six Distinct Assay Systems

4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline has been tested in at least six distinct PubChem bioassay campaigns, yielding a multi-target activity profile that distinguishes it from close analogs that have not undergone equivalent broad profiling . The compound was screened in: (i) a primary cell-based HTS for RGS4 (regulator of G-protein signaling 4) modulators (Johns Hopkins Ion Channel Center); (ii) a luminescence-based cell-based HTS for mu-opioid receptor (MOR) agonists (Scripps Research Institute); (iii) a QFRET-based biochemical HTS for ADAM17 (TACE) exosite inhibitors (Scripps); (iv) a fluorescence-based cell-based HTS for M1 muscarinic acetylcholine receptor agonists (Scripps); (v) a uHTS screen for activators of the unfolded protein response (UPR) adaptive arm (Burnham Center for Chemical Genomics); and (vi) a fluorescence intensity-based biochemical HTS for furin inhibitors (University of Pittsburgh) . While individual potency data from these primary screens are not publicly curated as quantitative IC₅₀ values, the breadth of assay coverage provides a unique selectivity fingerprint that is absent for most non-commercial tetrahydroquinazoline analogs.

High-throughput screening (HTS) GPCR pharmacology Protease inhibition

Physicochemical Differentiation: Morpholino-Substituted vs. Chloro-Substituted Tetrahydroquinazoline Building Blocks

The C2-morpholino substituent on 4-methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline confers physicochemical properties that differ systematically from the more common C2/C4-chloro-substituted tetrahydroquinazoline intermediates. The morpholino group introduces a tertiary amine (pKa ~7–8 for the conjugate acid), which is predicted to be partially ionized at physiological pH, enhancing aqueous solubility relative to the neutral, lipophilic chloro analogs [1]. Specifically, 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (CAS 1127-85-1) has a calculated LogP of 3.4 (XLogP3) and a topological polar surface area (TPSA) of 25.8 Ų , while the target compound, with its morpholino oxygen and tertiary amine, is expected to exhibit a lower LogP and higher TPSA, consistent with improved solubility and reduced passive membrane permeability—parameters that are critical for fragment-based drug discovery and oral bioavailability optimization [1].

Medicinal chemistry Physicochemical properties Lead optimization

Synthetic Accessibility Advantage: Commercial Availability at Research-Grade Purity vs. Custom Synthesis Requirement

4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline is commercially available from multiple suppliers at 98% purity, while structurally analogous tetrahydroquinazoline derivatives with alternative C2 substituents (e.g., piperazinyl, cyclopropylamino, or unsubstituted variants) frequently require custom synthesis . For example, 4-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline (CAS 2640947-50-6) and 7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-5-amine are available only through specialty suppliers with longer lead times . The direct off-the-shelf availability of the target compound reduces procurement lead time and enables immediate initiation of structure-activity relationship (SAR) studies without the 4–8 week delay typical of custom synthesis.

Chemical procurement Building blocks Synthetic accessibility

Optimal Research and Procurement Application Scenarios for 4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline Based on Quantitative Differentiation Evidence


Antitubercular Screening Library Design Targeting DHFR, MtPanK, or DprE1

Investigators constructing focused screening libraries for Mycobacterium tuberculosis drug discovery should prioritize 4-methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline as a core scaffold. The tetrahydroquinazoline class has demonstrated docking-predicted binding energies of −9.0 to −9.7 kcal/mol against Mtb DHFR, exceeding the clinical antifolate methotrexate (−9.0 kcal/mol) [1]. The C2-morpholino substituent on the target compound is expected to engage additional hydrogen-bonding contacts in the DHFR active site, potentially improving upon the binding energies reported for the tert-butyl-protected analogs. This compound serves as a synthetically tractable starting point for derivatization at the C4-methyl position and the saturated ring, enabling systematic SAR exploration against validated Mtb targets.

Kinase Selectivity Profiling and Polypharmacology Assessment

The compound's multi-target PubChem screening record—spanning GPCRs (MOR, M1), proteases (ADAM17, furin), and stress response pathways (UPR)—makes it a valuable tool compound for assessing the polypharmacology landscape of the morpholino-tetrahydroquinazoline chemotype [1]. Unlike most tetrahydroquinazoline analogs that lack any public bioactivity data, this compound provides a pre-existing selectivity fingerprint that can guide medicinal chemistry efforts. Researchers can use this baseline data to evaluate whether structural modifications improve target selectivity or introduce undesirable off-target interactions, reducing the risk of late-stage attrition due to polypharmacology.

Fragment-Based and Property-Driven Lead Optimization Programs

For medicinal chemistry programs where balancing solubility and permeability is critical, the morpholino-substituted scaffold offers a differentiated physicochemical profile compared to halogenated tetrahydroquinazoline intermediates. The morpholino group's ionizable nitrogen (predicted pKa ~7–8) enhances aqueous solubility relative to chloro analogs such as 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (XLogP3 = 3.4, TPSA = 25.8 Ų) [1]. This property differentiation makes the target compound particularly suitable for fragment-based drug discovery (FBDD) campaigns where aqueous solubility at screening concentrations (typically 200–500 μM) is a prerequisite for assay compatibility.

Rapid SAR Initiation Without Custom Synthesis Delay

Procurement teams supporting academic or industrial medicinal chemistry groups should stock 4-methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline as a readily accessible tetrahydroquinazoline building block. Its off-the-shelf availability at 98% purity from multiple suppliers eliminates the 4–8 week custom synthesis lead time required for most substituted tetrahydroquinazoline analogs [1]. This enables immediate initiation of parallel chemistry for SAR expansion, reducing the time from hypothesis to experimental validation in hit-to-lead and lead optimization workflows.

Quote Request

Request a Quote for 4-Methyl-2-morpholino-5,6,7,8-tetrahydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.